molecular formula C21H17NO B14199622 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-03-4

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B14199622
CAS No.: 920300-03-4
M. Wt: 299.4 g/mol
InChI Key: VRZUCICQKRLWTG-UHFFFAOYSA-N
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Description

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that features a unique structure combining a phenylprop-2-en-1-yl group with a benzoisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoisoindolone Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Phenylprop-2-en-1-yl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzoisoindolone core is reacted with a phenylprop-2-en-1-yl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoisoindolone derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl Alcohol: Shares the phenylprop-2-en-1-yl group but lacks the benzoisoindolone core.

    Phenylpropiolic Acid: Contains a phenyl group and a triple bond but differs in overall structure.

    1-Phenyl-2-propyn-1-ol: Similar in having a phenyl group and a propynyl group.

Uniqueness

What sets 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one apart is its unique combination of the benzoisoindolone core with the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

920300-03-4

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

3-(2-phenylprop-2-enyl)-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C21H17NO/c1-14(15-7-3-2-4-8-15)13-19-18-12-11-16-9-5-6-10-17(16)20(18)21(23)22-19/h2-12,19H,1,13H2,(H,22,23)

InChI Key

VRZUCICQKRLWTG-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)C4=CC=CC=C4

Origin of Product

United States

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